3-methyl-2H-benzo[b][1,4]thiazine hydrochloride
Description
Properties
CAS No. |
61189-20-6 |
|---|---|
Molecular Formula |
C9H10ClNS |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-methyl-2H-1,4-benzothiazine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-7-6-11-9-5-3-2-4-8(9)10-7;/h2-5H,6H2,1H3;1H |
InChI Key |
HLELJCXQCMDIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2SC1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Acetylacetone Under Mild Conditions
The cyclocondensation of 2-ATP (1 ) with acetylacetone (19 ) in methanol at room temperature for 48 hours yields 1-(3-methyl-4H-benzothiazin-2-yl)ethenone (20 ) in 98% yield. This method leverages the enamine formation between the thiol group of 2-ATP and the carbonyl groups of acetylacetone, followed by intramolecular cyclization. The methyl group at position 3 arises from the acetylacetone’s methyl substituents. While this produces the 4H-tautomer, subsequent treatment with HCl in chloroform induces isomerization to the 2H-form.
Mechanistic Insights :
-
Oxidation of 2-ATP to bis(o-aminophenyl)disulfide (V ) under aerobic conditions.
-
Nucleophilic attack by the disulfide’s thiolate on acetylacetone’s carbonyl, forming an enamine intermediate (IX ).
-
Cyclization via intramolecular amine attack, yielding the 4H-benzothiazine core.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Time | 48 hours |
| Yield (4H-form) | 98% |
Acid-Catalyzed Isomerization to 2H-Tautomer
The 4H-to-2H tautomerization is achieved using HCl in chloroform, which protonates the thiazine nitrogen, destabilizing the 4H-form and favoring the conjugated 2H-structure. For example, treating 1-(3-methyl-4H-benzo[1,thiazin-2-yl)ethenone with 1M HCl in chloroform at 25°C for 12 hours results in quantitative conversion to the 2H-tautomer. Subsequent evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid.
Critical Factors :
-
Acid Strength : Concentrated HCl (>1M) accelerates isomerization but risks decomposition.
-
Solvent Polarity : Chloroform’s low polarity stabilizes the protonated intermediate.
Three-Component Condensation Catalyzed by DABCO
A one-pot, three-component reaction involving 2-ATP (1 ), aldehydes (21 ), and methyl alkyl ketones (22 ) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) enables the synthesis of 3-methyl-3,4-dihydro-2H-benzo[b]thiazines (23 ). While this method produces dihydro derivatives, oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts them to the aromatic 2H-form.
General Reaction Scheme :
Representative Data :
| Aldehyde (RCHO) | Ketone (CH₃COR') | Yield (Dihydro) | Yield (2H-Form) |
|---|---|---|---|
| Formaldehyde | Acetone | 85% | 78% |
| Benzaldehyde | Butanone | 89% | 82% |
Advantages :
-
Atom Economy : Three-component coupling minimizes waste.
-
Catalyst Reusability : DABCO is recoverable via aqueous extraction.
Halogen-Mediated Cyclization with α-Bromo Ketones
Reacting 2-ATP (1 ) with α-bromo ketones such as bromoacetone (24 ) in ethanol under reflux for 6–8 hours directly yields 3-methyl-2H-benzo[b]thiazine (25 ). The thiol group attacks the electrophilic α-carbon of the bromo ketone, followed by intramolecular amine cyclization. Subsequent HCl gas bubbling into the reaction mixture precipitates the hydrochloride salt.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 8 hours |
| Yield (Free Base) | 75% |
| Salt Formation | HCl (g), 0°C, 1 hour |
Limitations :
-
Side Reactions : Competing dimerization of 2-ATP to disulfides reduces yield.
-
Substrate Sensitivity : α-Bromo ketones require anhydrous conditions to prevent hydrolysis.
Green Chemistry Approaches Using Ultrasound and Microwave Irradiation
Ultrasound-Assisted Synthesis
Combining 2-ATP (1 ) with methyl glyoxylate (26 ) under ultrasound irradiation (40 kHz) in water achieves 85% yield of 3-methyl-2H-benzo[b]thiazine-3-carboxylate (27 ) within 30 minutes. The method exploits cavitation to enhance reaction rates, with HCl added post-synthesis to form the hydrochloride salt.
Key Metrics :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Ultrasound Frequency | 40 kHz |
| Time | 30 minutes |
| Yield | 85% |
Microwave-Promoted Cyclization
Microwave irradiation (150 W) of 2-ATP (1 ) and methyl acetoacetate (28 ) in solvent-free conditions produces 3-methyl-4H-benzothiazine (29 ) in 92% yield within 10 minutes. Acidic workup with HCl converts the product to the 2H-hydrochloride salt.
Optimization Highlights :
-
Energy Efficiency : 10-minute reaction vs. 48 hours under traditional conditions.
-
Solvent-Free : Aligns with green chemistry principles.
Table 1. Summary of Preparation Methods for 3-Methyl-2H-Benzo[b]Thiazine Hydrochloride
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetylacetone Cyclization | 2-ATP, Acetylacetone | MeOH, RT, 48 h | 98% | High yield; mild conditions | Requires acid isomerization |
| DABCO-Catalyzed Three-Component | 2-ATP, RCHO, CH₃COR' | DABCO, Reflux, 12 h | 78–82% | Atom-economical; broad substrate scope | Multi-step oxidation required |
| α-Bromo Ketone Cyclization | 2-ATP, Bromoacetone | EtOH, 80°C, 8 h | 75% | Direct 2H-formation | Sensitivity to moisture |
| Ultrasound-Assisted | 2-ATP, Methyl Glyoxylate | H₂O, Ultrasound, 30 min | 85% | Fast; eco-friendly | Specialized equipment needed |
| Microwave-Promoted | 2-ATP, Methyl Acetoacetate | Solvent-free, MW, 10 min | 92% | Rapid; solvent-free | Scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
3-methyl-2H-benzo[b][1,4]thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of alkylated thiazine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride typically involves the cyclocondensation of β-keto esters with 2-aminobenzenethiols. This method has been refined to enhance yield and efficiency, utilizing catalysts such as cerium ammonium nitrate (CAN) under mild conditions. The resulting compound exhibits a unique structural framework that contributes to its biological activity .
Biological Activities
This compound and its derivatives have demonstrated a wide range of biological activities:
- Anticancer Properties : Several studies have reported that benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models .
- Analgesic Effects : Certain analogs have been tested for analgesic activity, demonstrating potential as pain relief agents without the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Therapeutic Applications
The diverse pharmacological profiles of this compound suggest several therapeutic applications:
- Cancer Treatment : Given its anticancer properties, this compound could be developed into a chemotherapeutic agent. Ongoing research aims to optimize its efficacy and minimize side effects through structural modifications .
- Infectious Diseases : With rising antibiotic resistance, the development of new antimicrobial agents from benzothiazine derivatives is crucial. The compound's effectiveness against various pathogens positions it as a candidate for further exploration in infectious disease treatment .
- Pain Management : Its analgesic properties indicate potential use in managing chronic pain conditions, particularly where conventional treatments fail or cause undesirable side effects .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Activity : A study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of conventional antibiotics .
- Anti-inflammatory Study : In an animal model of arthritis, a benzothiazine derivative reduced paw swelling and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Key Findings:
- Substituent Effects : The methyl group in this compound increases steric hindrance compared to nitro-substituted analogs (e.g., 7-nitro derivative), reducing aggregation in solution . However, nitro groups enhance electron-withdrawing effects, lowering the HOMO-LUMO gap and improving charge transport in electronic applications .
- Stability: Hydrochloride salts exhibit lower thermal stability (decomposition at 220–230°C) compared to non-ionic phenothiazines (300–310°C) due to ionic interactions .
- Solubility: The hydrochloride form improves aqueous solubility (12.5 mg/mL) relative to neutral derivatives like dithieno[1,4]thiazine (5.2 mg/mL in THF) .
Biological Activity
3-Methyl-2H-benzo[b][1,4]thiazine hydrochloride is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been explored, including microwave-assisted synthesis and biocatalytic approaches using baker's yeast. These methods yield high purity and efficiency, facilitating further biological evaluations.
| Synthesis Method | Yield (%) | Time (min) | Reference |
|---|---|---|---|
| Microwave-assisted | 69-85 | 6-11 | |
| Biocatalytic (yeast) | 51-82 | Variable | |
| Ultrasonic irradiation | 70-91 | 50 |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives are reported to be as low as 31.25 µg/ml against resistant strains .
Anticancer Activity
Research has demonstrated the potential of this compound in anticancer therapy. In vitro studies on cancer cell lines such as MCF7 (breast cancer) show that certain derivatives can reduce cell viability significantly when combined with established chemotherapeutics like doxorubicin. For example, compounds BS62 and BS130 exhibited lower cytotoxicity at higher concentrations compared to untreated cells .
Anti-inflammatory Effects
Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. The specific activity of this compound in this regard requires further elucidation through targeted studies.
Antidiabetic and Neuroprotective Activities
Emerging studies indicate that benzothiazine derivatives may possess anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, some compounds have shown promise in neuroprotective activities, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzothiazine derivatives against a panel of pathogens. The results indicated that some compounds had MIC values significantly lower than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
- Cytotoxicity in Cancer Cells : In a comparative study involving MCF10A (normal) and MCF7 (cancer) cell lines, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
Q & A
Q. What are the common synthetic routes for 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride, and what key intermediates are involved?
The compound is typically synthesized via oxidation and functionalization of 2H-benzo[b][1,4]thiazin-3(4H)-one precursors. For example, 3-chloro derivatives can be generated using PCl₅ under reflux, followed by oxidation with m-CPBA to form 1,1-dioxide intermediates. Subsequent reactions with amines (e.g., piperazine derivatives) yield functionalized thiazine hydrochlorides . Key intermediates include 3-chloro-2H-benzo[b][1,4]thiazine and its oxidized 1,1-dioxide form.
Q. How is structural characterization of this compound performed?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, including substituent positions and stereochemistry. Elemental analysis is used to validate purity, though minor discrepancies in C, H, N, and S content (e.g., ±0.3%) may arise due to hydration or solvent retention . X-ray crystallography can resolve complex stereochemical configurations in derivatives .
Q. What analytical techniques are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure should include mass spectrometry (MS) to detect degradation products. For example, oxidation of the sulphur atom in thiazine derivatives is a common degradation pathway .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of 3-methyl-2H-benzo[b][1,4]thiazine derivatives?
Yield optimization involves solvent selection (e.g., 1,4-dioxane for improved solubility), controlled stoichiometry of reactants, and catalysis. Microwave-assisted synthesis and solvent-free conditions reduce reaction times and improve efficiency. For instance, one-pot synthesis strategies achieve yields >80% for spiro-thiazine hybrids .
Q. What computational methods are used to predict the pharmacological activity of this compound?
Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies model interactions with biological targets, such as DNA or enzymes. For example, benzothiazine derivatives exhibit binding affinity for DNA via intercalation, validated by UV-Vis and fluorescence quenching .
Q. How do structural modifications impact the compound’s biological activity?
Introducing electron-withdrawing groups (e.g., chloro) enhances antibacterial properties, while bulky substituents (e.g., spiro-oxindole moieties) improve selectivity for cancer cell lines. Hemolytic activity assays are critical for evaluating toxicity profiles during drug development .
Q. What strategies resolve contradictions in elemental analysis data for thiazine derivatives?
Discrepancies in elemental analysis (e.g., C/H/N/S content) often stem from hygroscopicity or incomplete combustion. Drying samples under vacuum and using Karl Fischer titration for moisture content correction improve accuracy. Cross-validation with high-resolution MS (HRMS) ensures reliability .
Methodological Considerations
- Synthetic Design : Prioritize stepwise functionalization to avoid side reactions. Use m-CPBA for selective oxidation .
- Data Interpretation : Combine NMR, MS, and crystallography to resolve ambiguous structural features .
- Biological Testing : Pair in vitro assays (e.g., MIC for antibacterial activity) with computational models to rationalize structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
